molecular formula C20H20N4O3 B2561528 2-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904074-05-0

2-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2561528
CAS No.: 1904074-05-0
M. Wt: 364.405
InChI Key: OTSYNXXQALUSNF-UHFFFAOYSA-N
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Description

The compound 2-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione features a complex heterocyclic architecture. Key structural elements include:

  • Azetidine ring: A four-membered nitrogen-containing ring substituted at the 3-position.
  • Benzodiazolyl acetyl group: A 1H-1,3-benzodiazole moiety linked via an acetyl group to the azetidine nitrogen.
  • Hexahydroisoindole-1,3-dione: A bicyclic system with a fused cyclohexene and isoindole-dione core.

For example, azetidine derivatives are often synthesized via nucleophilic substitution or cyclization reactions, as seen in the synthesis of ethyl benzimidazole acetate (). The benzodiazolyl acetyl group may be introduced through coupling reactions, similar to the phenoxymethyl-triazol-thiazole acetamide derivatives in .

Properties

IUPAC Name

2-[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-18(11-23-12-21-16-7-3-4-8-17(16)23)22-9-13(10-22)24-19(26)14-5-1-2-6-15(14)20(24)27/h1-4,7-8,12-15H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSYNXXQALUSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the benzodiazole and azetidine intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

2-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine-Containing Derivatives

Key Observations :

  • Azetidin-2-one derivatives () prioritize functional group diversity (e.g., hydrazones, thiazolidinones), which could modulate reactivity or biological activity .

Benzodiazolyl Derivatives

Table 2: Benzodiazolyl-Containing Compounds and Their Features
Compound Name () Substituent on Thiazole Biological Relevance Synthetic Yield Reference
9a: R = Phenyl Phenyl Docking studies (active site) Not Provided
9b: R = 4-Fluorophenyl 4-Fluorophenyl Enhanced electronic effects Not Provided
9c: R = 4-Bromophenyl 4-Bromophenyl Halogen-bonding potential Not Provided
Target Compound N/A Not Reported N/A -

Key Observations :

  • Compounds 9a–9e () demonstrate how aryl substitutions on the thiazole ring influence electronic properties and binding modes, as seen in their docking poses with targets like α-glucosidase .

Isoindole-Dione Derivatives

The hexahydroisoindole-1,3-dione core in the target compound is structurally related to isoindole-1,3-dione derivatives in . This bicyclic system often contributes to planarity and rigidity, which can enhance binding affinity in protein-ligand interactions.

Biological Activity

The compound 2-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity. The key structural components include:

  • Benzodiazole moiety : Known for its pharmacological properties.
  • Azetidine ring : Associated with various biological activities.
  • Hexahydroisoindole structure : Provides stability and potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles exhibit varying degrees of antimicrobial activity. For instance:

  • Antibacterial Properties : Studies have shown that certain benzodiazole derivatives can selectively inhibit Gram-positive bacteria such as Bacillus subtilis and exhibit antifungal activity against pathogens like Candida albicans .
Compound TypeActivityTarget Organisms
Benzodiazole DerivativesAntibacterialBacillus subtilis
Benzodiazole DerivativesAntifungalCandida albicans

Cytotoxicity

The compound's derivatives have been evaluated for cytotoxic effects against various cancer cell lines. Notably:

  • Selective Cytotoxicity : Some compounds demonstrated significantly higher toxicity against cancer cells compared to normal cells, suggesting potential as anticancer agents. For example, studies highlighted the effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Cell LineIC50 (µM)Remarks
MCF-7 (Breast Cancer)15High selectivity for cancer cells
A549 (Lung Cancer)20Moderate selectivity

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Interference with Cell Signaling : The structural features may allow the compound to disrupt signaling pathways critical for cell proliferation and survival.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of benzodiazole derivatives, the compound showed promising results against both bacterial and fungal strains. The minimal inhibitory concentrations (MICs) were determined for several derivatives, indicating a structure–activity relationship that could guide future modifications .

Study 2: Anticancer Potential

Another research effort focused on the cytotoxic effects of the compound on various cancer cell lines. The findings suggested that modifications to the benzodiazole moiety could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Q & A

Q. What safety protocols are critical when handling reactive intermediates (e.g., benzodiazole-acetyl chloride)?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for volatile intermediates.
  • Emergency Procedures : Immediate rinsing with water for skin/eye contact and access to SDS documentation .

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